molecular formula C27H26FNO4 B119835 (E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate CAS No. 148901-69-3

(E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate

Cat. No. B119835
M. Wt: 447.5 g/mol
InChI Key: DPBQVLWVWXLRGW-BUHFOSPRSA-N
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Description

“(E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate” is a chemical compound with the CAS Number: 148901-69-3. Its molecular weight is 447.51 . The IUPAC name of this compound is ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C27H26FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20,30H,2,7-8,15-16H2,1H3/b14-13+ . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is stored at room temperature . It has a molecular weight of 447.51 .

Scientific Research Applications

Synthesis and Intermediate Applications

Quinoline derivatives, including compounds similar to the one , are often synthesized as intermediates for further chemical reactions. For example, a study describes the preparation of an important intermediate of pitavastatin, a compound used to lower blood lipids. This process involves reacting 2-amino-4′-fluorobenzophenone with ethyl 3-cyclopropyl-3-oxo propanoate in the presence of a protonic compound, yielding a quinoline derivative prior to reduction. Such intermediates are crucial for developing pharmaceuticals like pitavastatin, which have significant medical applications (Wang Zhixiang, 2008).

Antimicrobial Properties

Quinoline derivatives are also investigated for their antimicrobial properties. A series of quinolone compounds have been synthesized and evaluated for their antibacterial activity against various strains, including gram-positive and gram-negative bacteria, and fungi. These studies highlight the potential of quinoline derivatives in developing new antibacterial and antifungal agents, which is crucial given the rising antibiotic resistance (N. Patel, A. Patel, H. Chauhan, 2007).

Novel Synthesis Methods

Research also focuses on developing novel synthesis methods for quinoline derivatives. For instance, one study discusses a one-step furan ring formation technique to synthesize furo[3,2-h]quinolones, which demonstrates the versatility of quinoline derivatives in chemical synthesis and the potential for creating diverse compounds with varying biological activities (M. Fujita, H. Egawa, Chiba Katsumi, J. Matsumoto, 1997).

Potential as HIV-1 Integrase Inhibitors

Another intriguing application is in the field of antiviral research, where quinoline derivatives are evaluated for their potential as HIV-1 integrase inhibitors. Such compounds could provide a basis for developing new therapeutic agents against HIV, contributing to the ongoing efforts to combat this global health challenge (Pierre Vandurm, C. Cauvin, Allan Guiguen, B. Georges, Kiet Le Van, V. Martinelli, Christelle Cardona, G. Mbemba, J. Mouscadet, L. Hevesi, C. Van Lint, J. Wouters, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20,30H,2,7-8,15-16H2,1H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBQVLWVWXLRGW-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)CC(/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122750
Record name Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate

CAS RN

148901-69-3
Record name Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Heptenoic acid, 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-, ethyl ester, (6E)
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